

Whitepaper: The Sigma-1 Receptor as a Ligand-Regulated Molecular Chaperone

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Compound of Interest

Compound Name: *Sigma-1 receptor antagonist 1*

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Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Sigma-1 Receptor (S1R) has transitioned from an enigmatic protein of uncertain function to a well-defined, ligand-regulated molecular chaperone critical for maintaining cellular homeostasis.[1][2] Predominantly located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM), S1R acts as a pluripotent modulator of intracellular signaling.[3][4][5] In its resting state, S1R is complexed with the ER chaperone BiP (Binding Immunoglobulin Protein).[3][6] Upon stimulation by endogenous or synthetic ligands, or in response to cellular stress, S1R dissociates from BiP to interact with a range of "client" proteins, most notably the inositol 1,4,5-trisphosphate receptor (IP3R) and the ER stress sensor IRE1.[6][7] This chaperone activity is central to its role in regulating calcium homeostasis, mitigating ER stress, and influencing a variety of downstream signaling pathways.[8][9] Its unique structure and mechanism of action have established S1R as a promising therapeutic target for a host of pathologies, including neurodegenerative diseases, psychiatric disorders, and cancer.[8][10][11] This document provides a technical overview of S1R's core chaperone function, its key signaling pathways, quantitative ligand-binding data, and detailed experimental protocols for its study.

Molecular Architecture of the Sigma-1 Receptor

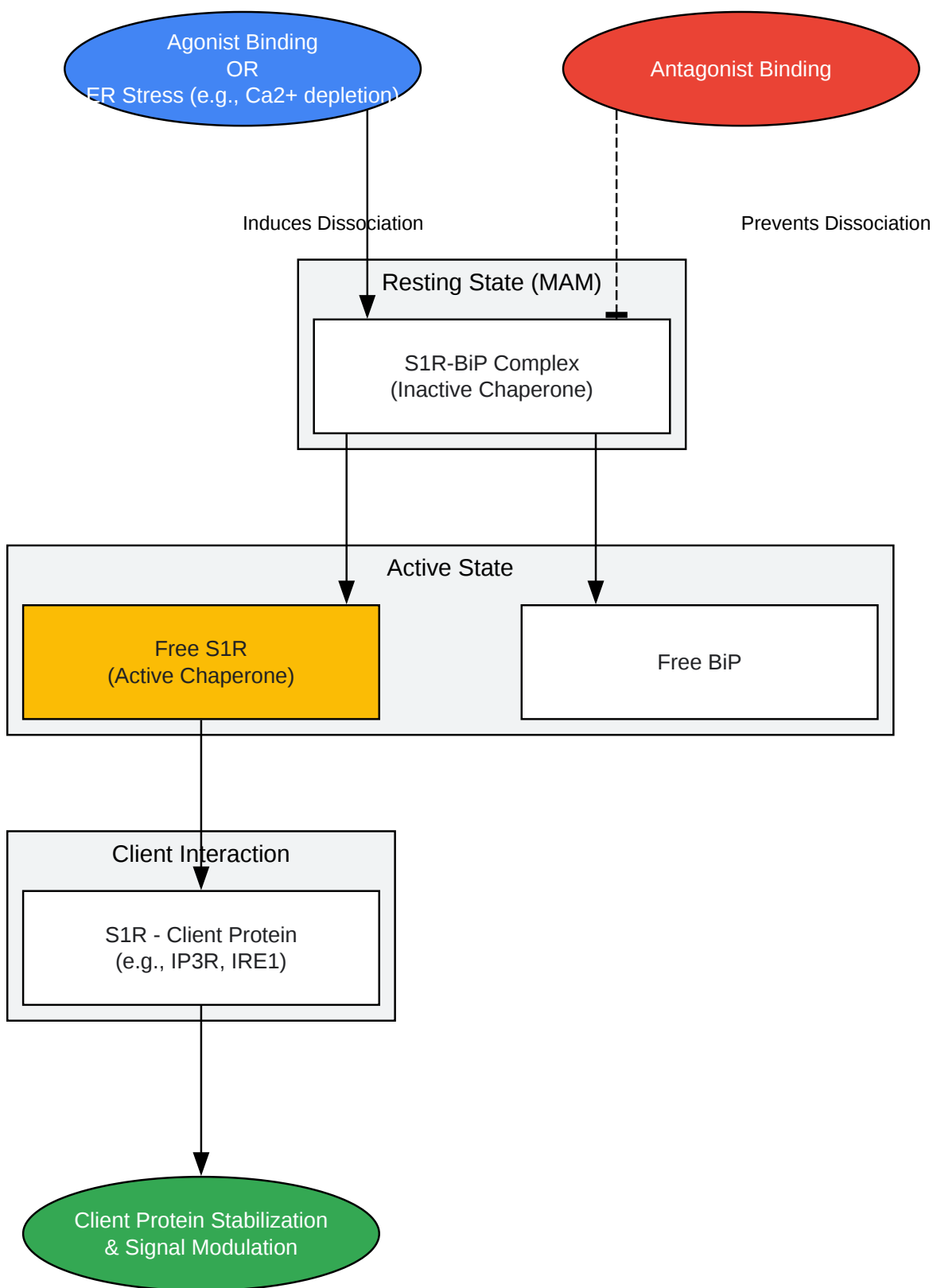
The human S1R is a 223-amino acid protein that shares no significant sequence homology with other mammalian proteins.[12][13] Crystallographic studies have revealed that S1R forms

a homotrimer, with each protomer consisting of a single N-terminal transmembrane helix and a large C-terminal cytosolic domain.[12][14] This cytosolic domain adopts a cupin-like β -barrel structure which contains the ligand-binding site.[14] The binding pocket is notably large and hydrophobic, explaining the receptor's ability to bind a chemically diverse array of ligands.[13] [14] Key residues, such as Glu172 and Asp126, are crucial for coordinating these ligand interactions.[12] This unique trimeric architecture is fundamental to its function as a chaperone and its ability to modulate numerous intracellular signaling events.[14]

The Core Chaperone Function: A Ligand-Regulated Cycle

The primary function of S1R is that of a ligand-operated molecular chaperone.[1][15] Its activity is governed by its association with and dissociation from the master ER chaperone, BiP (also known as GRP78).[9]

- **Resting State:** Under normal physiological conditions, S1R exists in an inactive state, forming a stable complex with BiP at the MAM.[3][6] In this conformation, S1R's own chaperone activity is inhibited.[6]
- **Activation:** The S1R-BiP complex acts as a sensor for cellular stress and ligands.[9] Upon stimulation by S1R agonists (e.g., (+)-pentazocine, PRE-084) or under conditions of ER stress such as Ca^{2+} depletion, S1R undergoes a conformational change and dissociates from BiP.[3][6][7] This dissociation unmask the chaperone site on S1R, allowing it to interact with client proteins.[6][9] S1R antagonists are thought to block this dissociation, stabilizing the inactive S1R-BiP complex.[9]
- **Chaperone Activity:** Once activated, S1R can translocate within the ER and to the plasma membrane to interact with and stabilize various client proteins, preventing their misfolding and degradation.[5][9]



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Caption: The S1R chaperone activation cycle.

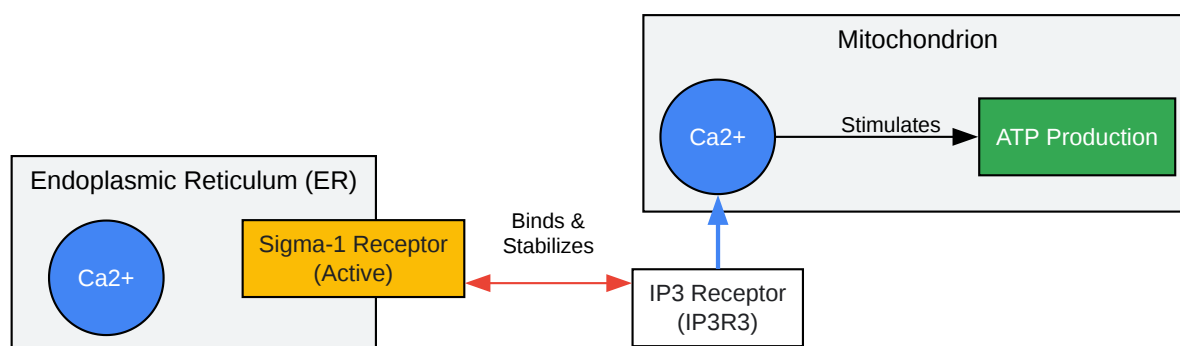
Key Signaling Pathways Modulated by S1R

As a chaperone, S1R is strategically positioned at the MAM to influence critical signaling hubs that govern cell survival and function.

ER-Mitochondria Calcium Homeostasis

S1R is a key regulator of calcium (Ca^{2+}) flux between the ER and mitochondria, a process vital for cellular bioenergetics and apoptosis.[4][12][15] It achieves this by chaperoning the type 3 IP3 receptor (IP3R3), a major Ca^{2+} release channel on the ER.[3][9]

Under stress, activated S1R binds to IP3R3, stabilizing it and preventing its degradation.[6][7] This ensures efficient Ca^{2+} channeling from the ER directly into adjacent mitochondria, which is necessary to stimulate the tricarboxylic acid (TCA) cycle and boost ATP production.[5] By maintaining this crucial signaling link, S1R helps cells meet increased energy demands during stress.



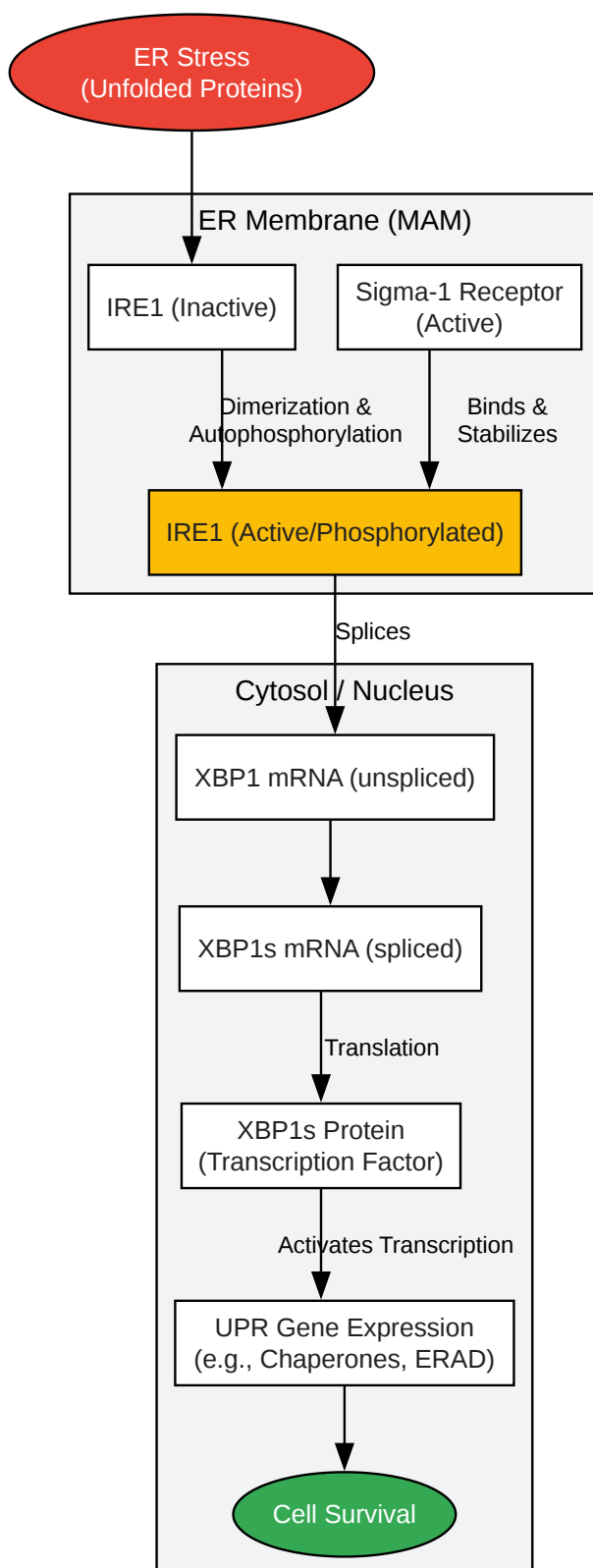
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Caption: S1R modulation of ER-mitochondria Ca^{2+} signaling.

Endoplasmic Reticulum (ER) Stress Response

S1R plays a direct role in the Unfolded Protein Response (UPR), a cellular mechanism to resolve ER stress. It specifically interacts with the ER stress sensor inositol-requiring enzyme 1 (IRE1).[3][6] During ER or oxidative stress, activated S1R translocates and binds to the phosphorylated, active form of IRE1.[6] This association prolongs IRE1's endonuclease activity,

which is responsible for splicing the mRNA of the X-box binding protein 1 (XBP1).[3][6] Spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding and ER-associated degradation (ERAD), thereby helping to restore ER homeostasis and promote cell survival.[6]



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Caption: S1R involvement in the IRE1 branch of the UPR.

Quantitative Data: Ligand Binding Affinities

The affinity of various compounds for S1R is a critical parameter in drug development. Binding affinities are typically determined through competitive radioligand binding assays. The following table summarizes the inhibition constant (K_i) or dissociation constant (K_d) values for several well-characterized S1R ligands. Lower values indicate higher binding affinity.

Compound	Class	Radioligand	Preparation	Ki / Kd (nM)	Reference
(+)-Pentazocine	Agonist	--INVALID-LINK---Pentazocine	HEK 293T cells	3.7 ± 0.4 (Kd)	[16]
Haloperidol	Antagonist	--INVALID-LINK---Pentazocine	HEK 293T cells	2.9 ± 0.3 (Ki)	[16]
Haloperidol	Antagonist	[³ H]Haloperidol	HEK 293T cells	8.0 ± 0.9 (Kd)	[16]
PD144418	Antagonist	--INVALID-LINK---Pentazocine	HEK 293T cells	0.16 ± 0.02 (Ki)	[16]
4-PPBP	Antagonist	--INVALID-LINK---Pentazocine	HEK 293T cells	0.9 ± 0.1 (Ki)	[16]
NE-100	Antagonist	--INVALID-LINK---Pentazocine	HEK 293T cells	1.1 ± 0.1 (Ki)	[16]
BD1047	Antagonist	--INVALID-LINK---Pentazocine	HEK 293T cells	1.2 ± 0.1 (Ki)	[16]
Cocaine	-	--INVALID-LINK---Pentazocine	Guinea Pig Brain	2040 ± 190 (Ki)	[16]
N,N-Dimethyltryptamine (DMT)	Endogenous Agonist	--INVALID-LINK---Pentazocine	-	14.21 (Kd)	[17]
Progesterone	Endogenous Ligand	-	-	23 (Ki)	[18]
PRE-084	Agonist	-	-	2.2 (Ki)	-

Experimental Protocols

Studying the S1R's chaperone function requires specific biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) of S1R and BiP

This protocol is designed to verify the interaction between S1R and BiP in cultured cells and to test how ligands affect this interaction.

Objective: To immunoprecipitate S1R and detect the co-precipitated BiP by Western Blot.

Materials:

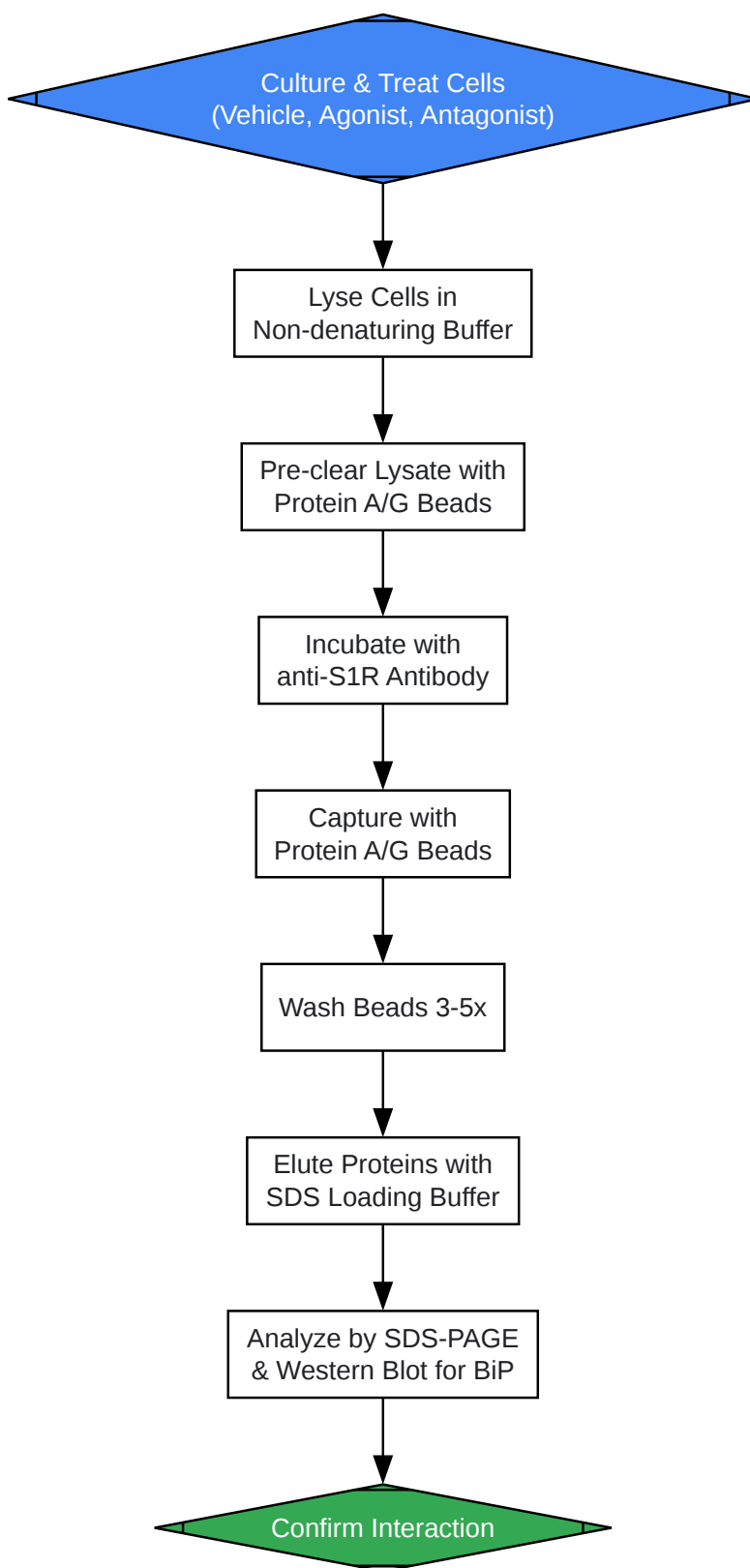
- Cell line expressing S1R (e.g., HEK293T, CHO, or neuroblastoma cells).
- Cell culture reagents.
- S1R agonist (e.g., (+)-pentazocine) and antagonist (e.g., haloperidol).
- Lysis Buffer (non-denaturing): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease inhibitor cocktail.[\[19\]](#)
- Wash Buffer: Lysis buffer without protease inhibitors.
- Elution Buffer: 1x SDS-PAGE loading buffer (e.g., Laemmli buffer).
- Antibodies: High-quality, IP-validated primary antibody against S1R (for pull-down) and a primary antibody against BiP (for detection).
- Protein A/G magnetic beads or agarose resin.
- Standard equipment for cell culture, protein quantification, SDS-PAGE, and Western Blotting.

Methodology:

- Cell Culture and Treatment:
 - Culture cells to ~80-90% confluency.

- Treat cells with vehicle, S1R agonist (e.g., 10 μ M (+)-pentazocine), or S1R antagonist (e.g., 10 μ M haloperidol) for a predetermined time (e.g., 30-60 minutes).
- Cell Lysis:
 - Wash cells twice with ice-cold PBS.
 - Add 1 mL of ice-cold Lysis Buffer per 10 cm dish. Scrape cells and transfer the lysate to a microcentrifuge tube.
 - Incubate on ice for 30 minutes with gentle vortexing every 10 minutes.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (clarified lysate) to a new tube.
- Pre-Clearing Lysate (Optional but Recommended):
 - Add 20 μ L of Protein A/G beads to ~1 mg of protein lysate.
 - Incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
 - Pellet the beads and transfer the supernatant to a fresh tube.
- Immunoprecipitation:
 - Add 2-5 μ g of the anti-S1R antibody to the pre-cleared lysate.
 - Incubate for 4 hours to overnight at 4°C on a rotator.
 - Add 30 μ L of equilibrated Protein A/G beads and incubate for an additional 1-2 hours at 4°C.
- Washing:
 - Pellet the beads by centrifugation (or using a magnetic rack).
 - Discard the supernatant and wash the beads 3-5 times with 1 mL of cold Wash Buffer. After the final wash, carefully remove all residual buffer.

- Elution:
 - Resuspend the beads in 30-50 μ L of 1x SDS-PAGE loading buffer.
 - Boil the samples at 95-100°C for 5-10 minutes to elute proteins and dissociate the antibody-antigen complexes.
 - Pellet the beads and load the supernatant onto an SDS-PAGE gel.
- Detection:
 - Perform SDS-PAGE followed by Western Blotting.
 - Probe the membrane with the anti-BiP antibody to detect the co-precipitated protein.
 - As a positive control, probe a parallel membrane with the anti-S1R antibody to confirm successful immunoprecipitation of the target.



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